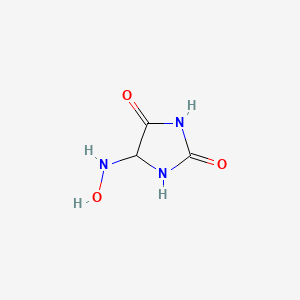
5-(Hydroxyamino)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxyamino)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, commonly known as hydantoin. This compound is characterized by the presence of a hydroxyamino group at the 5-position of the imidazolidine ring. Hydantoins are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyamino)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the Bucherer-Bergs reaction, which utilizes an aldehyde, ammonium carbonate, and potassium cyanide to form the hydantoin ring . Another method involves the reaction of isocyanates with amino acids or their derivatives to form the desired hydantoin structure .
Industrial Production Methods
Industrial production of hydantoins, including this compound, often employs environmentally friendly and sustainable procedures. For instance, the use of low-melting mixtures of tartaric acid and N,N’-dimethylurea as solvents and catalysts has been reported to offer efficient and green synthesis conditions .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxyamino)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyamino group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitroso, nitro, and amino derivatives, which can further undergo additional transformations to yield a variety of functionalized hydantoins .
Scientific Research Applications
5-(Hydroxyamino)imidazolidine-2,4-dione has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 5-(Hydroxyamino)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, hydantoin derivatives have been shown to inhibit enzymes like histone deacetylases (HDACs) and epidermal growth factor receptors (EGFRs), leading to anticancer effects . The compound’s ability to form hydrogen bonds with biological targets enhances its binding affinity and efficacy .
Comparison with Similar Compounds
Similar Compounds
Phenytoin: A well-known anticonvulsant drug that shares the hydantoin scaffold.
Nitrofurantoin: An antibiotic used to treat urinary tract infections, also based on the hydantoin structure.
Nilutamide: An antiandrogen used in the treatment of prostate cancer, featuring the hydantoin core.
Uniqueness
5-(Hydroxyamino)imidazolidine-2,4-dione is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity compared to other hydantoin derivatives.
Properties
CAS No. |
60301-54-4 |
|---|---|
Molecular Formula |
C3H5N3O3 |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
5-(hydroxyamino)imidazolidine-2,4-dione |
InChI |
InChI=1S/C3H5N3O3/c7-2-1(6-9)4-3(8)5-2/h1,6,9H,(H2,4,5,7,8) |
InChI Key |
OBXJCLVIQYJMEF-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)NC(=O)N1)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)

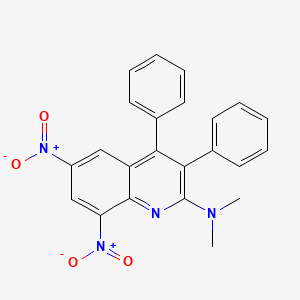


![2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14597424.png)
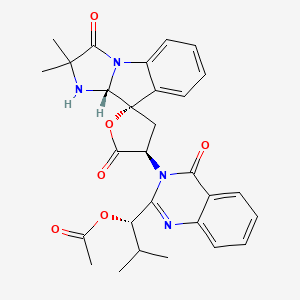
![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)
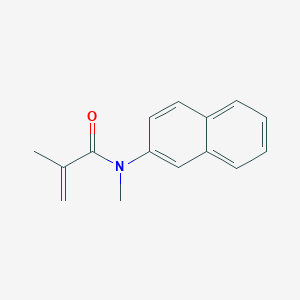
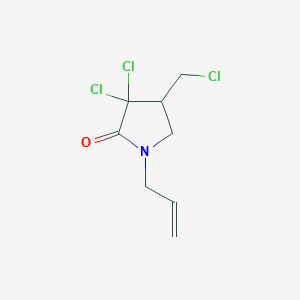
![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)
